molecular formula C10H5ClF3N B13632105 7-Chloro-3-(trifluoromethyl)isoquinoline CAS No. 2137624-23-6

7-Chloro-3-(trifluoromethyl)isoquinoline

Cat. No.: B13632105
CAS No.: 2137624-23-6
M. Wt: 231.60 g/mol
InChI Key: GWQGCBXWFBRACS-UHFFFAOYSA-N
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Description

7-Chloro-3-(trifluoromethyl)isoquinoline is a heterocyclic compound featuring a chloro substituent at position 7 and a trifluoromethyl (CF₃) group at position 3 of the isoquinoline scaffold. Isoquinolines are pivotal in medicinal chemistry and materials science due to their structural versatility and bioactivity. The CF₃ group enhances lipophilicity and metabolic stability, while the chloro substituent modulates electronic properties, making this compound a candidate for drug development and optoelectronic applications .

Properties

CAS No.

2137624-23-6

Molecular Formula

C10H5ClF3N

Molecular Weight

231.60 g/mol

IUPAC Name

7-chloro-3-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H5ClF3N/c11-8-2-1-6-4-9(10(12,13)14)15-5-7(6)3-8/h1-5H

InChI Key

GWQGCBXWFBRACS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)C(F)(F)F)Cl

Origin of Product

United States

Chemical Reactions Analysis

7-Chloro-3-(trifluoromethyl)isoquinoline undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The incorporation of fluorine atoms can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 7-Chloro vs. 4-Chloro Derivatives: 7-Bromo-3-chloroisoquinoline (A207876) replaces CF₃ with Br at position 3. 4-Chloro-7-trifluoromethylquinoline (A227279) positions Cl and CF₃ on a quinoline backbone. Quinoline’s nitrogen at position 1 (vs. isoquinoline’s position 2) alters π-electron distribution, affecting binding in biological targets .
  • Trifluoromethyl Positional Isomers :

    • In iridium complexes, o-CF₃piq (CF₃ at phenyl ortho) shows red-shifted emission compared to m-CF₃piq and p-CF₃piq , highlighting how substituent position tunes optoelectronic properties .

Substituent Type and Physicochemical Properties

Compound Substituents Melting Point (°C) Key Spectral Features (¹H NMR δ, ppm)
7-Chloro-3-(CF₃)isoquinoline Cl (C7), CF₃ (C3) Not reported C3-CF₃: Deshields adjacent protons (~δ 8.5–9.0)
Ethyl 7-CF₃-1-methylisoq-3-carboxylate CF₃ (C7), ester (C3) 112–114 C7-CF₃: δ 8.7 (s, 1H); ester: δ 4.4 (q)
Methyl 7-Cl-1-methylisoq-3-carboxylate Cl (C7), ester (C3) 98–100 C7-Cl: δ 8.2 (s, 1H); ester: δ 3.9 (s)
  • Key Observations :
    • CF₃ groups induce greater deshielding in NMR than Cl or esters, aiding structural elucidation.
    • Esters at C3 lower melting points compared to CF₃ due to reduced crystallinity .

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